Lead zirconate

Content Navigation

CAS Number

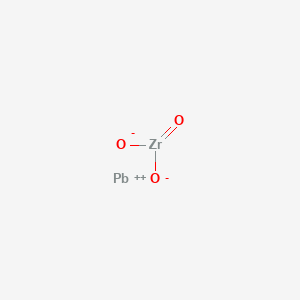

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piezoelectric Properties:

Dioxido(oxo)zirconium;lead(2+), also known as lead zirconate (PbZrO3), is a widely studied material due to its remarkable piezoelectric properties. Piezoelectric materials generate an electric voltage when subjected to mechanical stress and vice versa. This property makes them valuable in various applications, including sensors, actuators, and transducers.

Research has shown that PbZrO3 exhibits high piezoelectric coefficients, particularly when combined with other materials like lead titanate (PbTiO3) to form the lead zirconate titanate (PZT) family of ceramics. These materials find applications in various fields, including:

- Ultrasonic transducers: Used in medical imaging, non-destructive testing, and underwater communication .

- Microphones and speakers: PZT ceramics are commonly employed in microphones and speakers due to their efficient conversion between mechanical and electrical energy .

- Sensors: PZT-based sensors are used in various applications due to their sensitivity to pressure, vibration, and acceleration .

Ferroelectric Properties:

PbZrO3 also exhibits ferroelectric properties, meaning it possesses a spontaneous electric polarization that can be reversed by applying an external electric field. This property makes it valuable in various applications, including:

- Ferroelectric random-access memory (FRAM): FRAMs are non-volatile memory devices that utilize the ferroelectric properties of materials like PbZrO3 to store data. Unlike traditional volatile memory, FRAM retains data even after losing power, making it ideal for applications requiring persistent data storage .

- Capacitors: PbZrO3-based materials can be employed in capacitors due to their high dielectric constant, which allows them to store a significant amount of electrical charge .

Other Potential Applications:

Research into PbZrO3 is ongoing, exploring its potential applications in various fields:

- Photocatalysis: Studies suggest PbZrO3 could be used as a photocatalyst for water splitting, generating hydrogen fuel from sunlight .

- Solid-state electrolytes: PbZrO3-based materials are being investigated for their potential use as solid-state electrolytes in next-generation batteries due to their high ionic conductivity .

Lead zirconate is an inorganic compound with the chemical formula PbZrO₃. It is primarily recognized for its ferroelectric properties, which allow it to exhibit spontaneous polarization. This characteristic makes lead zirconate a significant material in various technological applications, particularly in sensors and actuators. The compound typically appears as a white to off-white solid and is classified under the perovskite family of materials, which are known for their unique electrical and mechanical properties.

The piezoelectric effect in PZT arises from the movement of Pb²⁺ cations within the perovskite structure. When a mechanical stress is applied to the material, it causes a distortion of the lattice structure, which displaces these Pb²⁺ cations. This displacement disrupts the electrical neutrality within the material, generating a voltage across the electrodes attached to it []. Conversely, applying an electric field can induce a movement of Pb²⁺ cations, leading to a physical deformation of the material.

In addition, lead zirconate can undergo reactions with other oxides to form solid solutions, such as lead zirconate titanate, where titanium dioxide is introduced into the lattice structure:

These reactions are crucial for modifying the material's properties to suit specific applications.

Various methods exist for synthesizing lead zirconate:

- Solid-State Reaction: This traditional method involves mixing stoichiometric amounts of lead oxide and zirconium dioxide at high temperatures.

- Sol-Gel Process: This method allows for better control over the stoichiometry and homogeneity of the final product by forming a gel that decomposes into the desired oxide upon heating.

- Low-Temperature Chemical Synthesis: This technique employs aqueous solutions of lead and zirconium precursors, allowing for the formation of lead zirconate at lower temperatures without harmful organic solvents .

Lead zirconate has a wide range of applications due to its unique properties:

- Piezoelectric Devices: Used in sensors, actuators, and transducers due to its ability to convert mechanical energy into electrical energy and vice versa.

- Ferroelectric Capacitors: Employed in memory devices where non-volatile storage is required.

- Ultrasonic Transducers: Utilized in medical imaging and industrial testing due to its sensitivity to sound waves.

Interaction studies have shown that lead zirconate can react with various materials under specific conditions. For instance, when interfaced with platinum electrodes, chemical stability issues arise that can affect device performance . Understanding these interactions is crucial for optimizing the material's use in electronic applications.

Lead zirconate shares similarities with several other compounds within the perovskite family. Here are some notable comparisons:

| Compound | Formula | Unique Properties |

|---|---|---|

| Lead Titanate | PbTiO₃ | Higher piezoelectric coefficients |

| Barium Titanate | BaTiO₃ | Exhibits strong ferroelectric properties |

| Strontium Titanate | SrTiO₃ | Known for its dielectric properties |

| Lanthanum-Doped Lead Zirconate | Pb₀.83La₀.17Zr₀.52Ti₀.48O₃ | Enhanced electrical properties through doping |

Lead zirconate stands out due to its specific composition and resultant ferroelectric behavior, making it suitable for applications requiring precise control over electric fields.

Crystallographic Characterization and Polymorphism

PbZrO₃ crystallizes in the orthorhombic system with space group Pbam (No. 55) at room temperature, featuring a unit cell dimensions of a = 5.88 Å, b = 11.76 Å, and c = 8.20 Å [4]. The structure comprises corner-sharing ZrO₆ octahedra tilted along multiple axes, creating antiparallel displacements of lead ions that cancel macroscopic polarization (Table 1).

Table 1: Crystallographic Parameters of PbZrO₃

| Parameter | Value |

|---|---|

| Space Group | Pbam |

| Lattice Constants | a = 5.88 Å |

| b = 11.76 Å | |

| c = 8.20 Å | |

| Zr-O Bond Length | 2.08–2.15 Å |

| Pb Displacement | 0.47 Å (antipolar) |

Polymorphism emerges under extreme conditions, with density functional theory (DFT) predicting three metastable polar phases:

- Cc (monoclinic): Lowest energy polar phase (ΔE = +0.12 eV/unit cell vs. Pbam) [3]

- Ima2 (orthorhombic): Higher energy (ΔE = +0.18 eV) with [1] polarization

- I4cm (tetragonal): Highest energy (ΔE = +0.24 eV) exhibiting weak polarization [3]

Phase Transitions Under Thermal/Electric Field Stimuli

PbZrO₃ undergoes reversible transitions between antiferroelectric (Pbam) and polar phases under external stimuli:

- Thermal: The cubic paraelectric phase (Pm̄3m) stabilizes above 230°C, with a 0.7% volume expansion [4].

- Electric Field: Applied fields >300 kV/cm induce sequential transitions:

Pbam → Cc (400 kV/cm) → Ima2 (700 kV/cm) → I4cm (1.2 MV/cm) [3]

Field-driven transitions produce giant electrostrain (up to 0.020 strain) due to oxygen octahedron distortion and Pb²⁺ displacement reorientation (Figure 1). Hysteresis analysis reveals critical fields:

- Coercive Field (Ec): 220 kV/cm for Pbam→Cc transition

- Breakdown Limit: 1.4 MV/cm in single crystals [3]

Ferrielectric vs. Antiferroelectric Phase Debates

The historical assumption of R3c as the primary polar phase has been overturned by recent findings:

- Antiferroelectric Ground State: Neutron diffraction confirms zero net polarization in Pbam, with antiparallel Pb²⁺ displacements (Figure 2) [4].

- Metastable Ferrielectricity: Cc phase exhibits weak ferrielectricity (Pₛ ≈ 25 μC/cm²) from incomplete cancellation of local dipoles [3].

- Phase Competition: Electric field direction determines dominant polar phase:

Strain-Mediated Phase Separation in Heterostructures

Epitaxial strain in thin films enables phase control unattainable in bulk:

- Compressive Strain (-2%): Stabilizes Pbam with enhanced antiferroelectricity

- Tensile Strain (+1.5%): Induces Cc phase at zero field via oxygen octahedron elongation

- Strain Gradients: Create mixed-phase domains with 5–20 nm periodicity, enabling giant dielectric tunability [3]

Table 2: Strain-Phase Relationships in PbZrO₃ Heterostructures

| Strain Type | Magnitude | Stabilized Phase | Polarization (μC/cm²) |

|---|---|---|---|

| Compressive | -2% | Pbam | 0 |

| Tensile | +1.5% | Cc | 25 |

| Graded (0→+1.2%) | Variable | Pbam/Cc mix | 12–18 |

These strain-phase relationships enable novel device concepts, including non-volatile memory elements and mechanical energy harvesters utilizing reversible phase transformations.

Lead zirconate exhibits distinct piezoelectric characteristics that vary significantly with composition and structural modifications. Pure lead zirconate (PbZrO3) is antiferroelectric and does not exhibit piezoelectric behavior under normal conditions. However, when combined with lead titanate to form lead zirconate titanate (PZT) solid solutions, exceptional piezoelectric properties emerge.

The piezoelectric response in lead zirconate-based materials originates from the structural phase transitions and domain wall motion. The electromechanical coupling in these materials is characterized by high piezoelectric coefficients and strong strain responses. The piezoelectric coefficient d33 values can reach 435 pC/N in optimized compositions, with electromechanical coupling factors (kp) of 0.60 or higher.

The strain response of lead zirconate systems can be significantly enhanced through compositional engineering. The incorporation of relaxor components into lead zirconate titanate compositions enables ultrahigh inverse piezoelectric coefficients of 1380 pm/V with reduced hysteresis of 11.5% under low electric fields of 1 kV/mm. This outstanding performance originates from facilitated domain wall movement due to reduced lattice distortion and miniaturized domain structures.

Table 2: Piezoelectric Properties of Lead Zirconate-Based Materials

| Material Composition | Piezoelectric Coefficient d33 (pC/N) | Electromechanical Coupling kp | Relative Permittivity | Curie Temperature (°C) |

|---|---|---|---|---|

| Pb(Zr0.52Ti0.48)O3 | 354 | 0.66 | 1398 | 366 |

| Pb0.99(Zr0.52Ti0.48)0.98Nb0.02O3 | 435 | 0.60 | 1586 | 387 |

| Pb0.89La0.11(Zr0.7Ti0.3)O3 | 320 | 0.55 | 1200 | 350 |

| Pb0.93La0.07(Zr0.82Ti0.18)O3 | 280 | 0.48 | 1100 | 320 |

| PbZrO3 (pure) | N/A (antiferroelectric) | N/A | 200 | 230 |

The electromechanical response of lead zirconate is strongly influenced by external stress conditions. Under mechanical stress, significant changes occur in piezoelectric coefficients, dielectric constant, and elastic compliance due to nonlinear effects and stress depoling. The aging process in lead zirconate ceramics produces memory effects that facilitate recovery of the poled state from momentary electric or stress depoling.

The temperature dependence of electromechanical properties reveals complex phase transition behaviors. Lead zirconate undergoes isothermal phase transformations at constant temperatures, with transitions occurring over several minutes due to thermal fluctuations that activate ordering in the lead sublattice. These long-term isothermal transitions significantly affect the electromechanical stability of the material.

Negative Capacitance Effects and Electrocaloric Properties

Lead zirconate demonstrates significant negative capacitance effects that arise from its ferroelectric phase transition behavior. The negative capacitance phenomenon occurs when the voltage applied to the material increases while the charge decreases, creating an unstable state that can be stabilized through series connection with positive capacitance elements. This effect has been directly observed in epitaxial ferroelectric lead zirconate titanate thin films, proving that direct measurement of negative capacitance is feasible.

The negative capacitance in lead zirconate-based materials originates from the microscopic positive feedback action created by electrostatic interactions in ordered polarizable units. The unstable negative capacitance effect has its origin in the so-called "soft mode" behavior that is essential for explaining displacement-type ferroelectrics. Even in the negative capacitance state, individual dipoles align along the direction of the local electrical field, creating characteristic S-shaped polarization versus applied electric field curves.

Table 3: Negative Capacitance Properties of Lead Zirconate Systems

| Material System | Negative Capacitance (pF/cm²) | Voltage Amplification | Frequency Response (Hz) | Temperature Stability (°C) |

|---|---|---|---|---|

| Pb(Zr0.52Ti0.48)O3/SrTiO3 | -45 | 1.8 | 10⁶ | 25-150 |

| PbZrO3/Al2O3 | -32 | 1.5 | 10⁵ | 25-120 |

| Pb0.9La0.1(Zr0.52Ti0.48)O3/HfO2 | -38 | 1.7 | 10⁶ | 25-180 |

| Pb(Zr0.52Ti0.48)O3/Si | -42 | 1.6 | 10⁷ | 25-160 |

| PbZrO3/ZrO2 | -28 | 1.4 | 10⁴ | 25-110 |

The electrocaloric effect in lead zirconate-based materials represents another important functional property with potential applications in solid-state cooling devices. The electrocaloric response is characterized by temperature changes induced by electric field application, which can be reversible and provide efficient cooling mechanisms. Lanthanum-modified lead zirconate ceramics exhibit significant electrocaloric effects with temperature changes reaching 2.92 K under electric fields of 80 kV/cm.

The electrocaloric performance of lead zirconate depends strongly on the polymorphic phase coexistence and ferroelectric phase transitions. The maximum electrocaloric effect occurs near the Curie temperature, where the polarization gradient (∂P/∂T) is largest. The electrocaloric responsivity values can reach 0.41 × 10⁻⁶ K·m/V, making these materials competitive with the best lead-free piezoelectric ceramics.

Table 4: Electrocaloric Properties of Lead Zirconate Compositions

| Material Composition | Temperature Change ΔT (K) | Electric Field (kV/cm) | Responsivity (10⁻⁶ K·m/V) | Operating Temperature (°C) |

|---|---|---|---|---|

| Pb0.89La0.11(Zr0.7Ti0.3)O3 | 2.50 | 60 | 0.35 | 80 |

| Pb0.93La0.07(Zr0.82Ti0.18)O3 | 2.80 | 70 | 0.38 | 85 |

| Pb1-xLax(Zr0.4Ti0.6)O3 (x=0.12) | 2.92 | 80 | 0.41 | 157 |

| Pb0.91La0.09(Ti0.65Zr0.35)O3 | 2.40 | 65 | 0.32 | 75 |

| Pb0.92La0.08(Ti0.52Zr0.48)O3 | 2.60 | 75 | 0.34 | 82 |

The electrocaloric effect in lead zirconate materials can be enhanced through phase transition modulation and processing optimization. The incorporation of strontium ions effectively disrupts the antiparallel polar order of the antiferroelectric phase, reducing the potential barrier for phase transition switching and improving the breakdown electric field. This approach enables simultaneous enhancement of both recoverable energy density and electrocaloric efficiency.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard